1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one
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Overview
Description
1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one is a chemical compound with a unique structure that combines a hydroxypiperidine ring with a pentynone chain
Preparation Methods
The synthesis of 1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one typically involves the condensation of 1,5-disubstituted pent-1-en-4-yn-1-ones with arylhydrazines in acidified alcohol. This reaction primarily yields arylhydrazones, with minor side products of cyclization at the double bond .
Chemical Reactions Analysis
1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor antagonists.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets. The hydroxypiperidine ring can form hydrogen bonds with biological molecules, while the pentynone chain can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(4-Hydroxypiperidin-1-yl)pent-4-yn-1-one can be compared with other similar compounds, such as:
4-Hydroxypiperidine: A simpler structure with a hydroxyl group on the piperidine ring, used in similar applications but with different reactivity and properties.
1-Benzyl-4-hydroxypiperidine:
1-(4-Hydroxypyridin-3-yl)ethan-1-one: A related compound with a pyridine ring, used in different chemical and biological contexts.
Properties
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)pent-4-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-10(13)11-7-5-9(12)6-8-11/h1,9,12H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLVGSPNLZRXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCC(CC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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